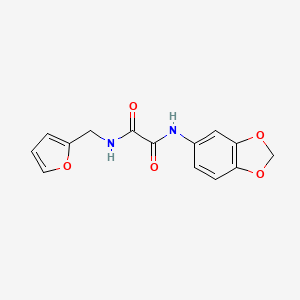![molecular formula C16H18N2O4 B5124713 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)
1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol, commonly known as NFPS, is a potent and selective antagonist of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, which is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor. NMDA receptors are widely distributed in the central nervous system and play a crucial role in synaptic plasticity, learning, and memory. Therefore, GlyT1 inhibitors like NFPS have been extensively studied for their potential therapeutic applications in various neurological disorders.
作用機序
NFPS acts as a competitive inhibitor of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol, which prevents the reuptake of glycine and increases its availability in the synaptic cleft. This leads to enhanced activation of NMDA receptors and downstream signaling pathways that are involved in synaptic plasticity and learning. NFPS has been shown to selectively inhibit 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol without affecting other transporters or receptors, which makes it a valuable tool for studying the specific role of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol in neuronal function.
Biochemical and Physiological Effects:
NFPS has been found to increase the amplitude and duration of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in the hippocampus and prefrontal cortex. This indicates that NFPS enhances the efficacy of NMDA receptor activation by glycine and improves synaptic plasticity. NFPS has also been shown to increase the frequency of spontaneous EPSCs, which suggests that it enhances the release of glutamate and/or glycine from presynaptic terminals. In addition, NFPS has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a key regulator of synaptic plasticity and neurogenesis.
実験室実験の利点と制限
NFPS is a highly selective and potent inhibitor of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol, which makes it a valuable tool for investigating the role of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol in neuronal function. However, its use is limited by its poor solubility in water and low bioavailability in vivo. Therefore, it is often used in vitro or administered directly into the brain via microinjection. Moreover, the effects of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol inhibition on synaptic plasticity and behavior may depend on the specific brain region, developmental stage, and disease state, which should be taken into account when designing experiments.
将来の方向性
NFPS and other 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol inhibitors have shown promising results in preclinical studies of various neurological disorders, including schizophrenia, depression, and cognitive impairment. However, their clinical efficacy and safety need to be further evaluated in human trials. In addition, the specific mechanisms underlying the therapeutic effects of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol inhibitors and their interactions with other neurotransmitter systems need to be elucidated. Furthermore, the development of more potent and selective 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol inhibitors with improved pharmacokinetic properties may enhance their therapeutic potential.
合成法
NFPS can be synthesized by the reaction of 5-(2-nitrophenyl)-2-furaldehyde with 3-piperidinol in the presence of a reducing agent like sodium borohydride. The reaction proceeds via a nucleophilic addition of the piperidinol to the aldehyde followed by reduction of the nitro group to an amino group. The final product is obtained by acid-catalyzed cyclization of the intermediate imine.
科学的研究の応用
NFPS has been used as a tool compound in various in vitro and in vivo studies to investigate the role of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol in synaptic transmission and plasticity. It has been shown to increase the extracellular concentration of glycine and enhance NMDA receptor-mediated neurotransmission in the hippocampus and prefrontal cortex. NFPS has also been tested in animal models of schizophrenia, depression, and cognitive impairment, where it exhibited beneficial effects on cognitive and behavioral deficits.
特性
IUPAC Name |
1-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-12-4-3-9-17(10-12)11-13-7-8-16(22-13)14-5-1-2-6-15(14)18(20)21/h1-2,5-8,12,19H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDREIUPALVXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)
![3-(2-fluorophenyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124647.png)
![8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)
![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)


![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)



![N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5124719.png)
![ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)
